REACTION_SMILES
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[CH3:11][c:12]1[n:13][o:14][c:15]([C:17](=[O:18])[OH:19])[cH:16]1.[CH3:27][N:28]([CH3:29])[CH:30]=[O:31].[CH3:6][C:7]([CH3:8])([CH3:9])[NH2:10].[ClH:20].[Li:1][CH2:2][CH2:3][CH2:4][CH3:5].[O:21]1[CH2:22][CH2:25][CH2:24][CH2:23]1.[OH2:26]>>[CH3:11][c:12]1[n:13][o:14][c:15]([C:17](=[O:18])[OH:19])[c:16]1[CH:22]=[O:21].[CH3:6][C:7]([CH3:8])([CH3:9])[NH-:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C(=O)O)on1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
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Smiles
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Cc1noc(C(=O)O)c1C=O
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Name
|
|
Type
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product
|
Smiles
|
CC(C)(C)[NH-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |